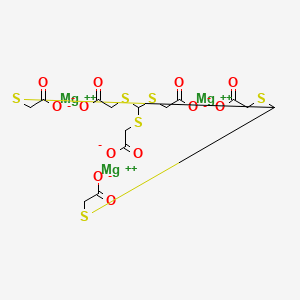
Trimagnesium bis(2,2',2''-(methylidynetris(thio))trisacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimagnesium bis[2,2’,2’'-[methylidynetris(thio)]trisacetate] is a heterocyclic organic compound with the molecular formula C14H14Mg3O12S6 and a molecular weight of 639.55876 g/mol . This compound is known for its unique structure, which includes magnesium ions coordinated with acetate groups and sulfur atoms. It is primarily used in research and experimental applications.
Méthodes De Préparation
The synthesis of trimagnesium bis[2,2’,2’‘-[methylidynetris(thio)]trisacetate] involves the reaction of magnesium salts with 2,2’,2’'-[methylidynetris(thio)]trisacetic acid under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the pH of the reaction mixture is carefully monitored to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Analyse Des Réactions Chimiques
Trimagnesium bis[2,2’,2’'-[methylidynetris(thio)]trisacetate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The acetate groups in the compound can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Applications De Recherche Scientifique
Trimagnesium bis[2,2’,2’'-[methylidynetris(thio)]trisacetate] has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of trimagnesium bis[2,2’,2’'-[methylidynetris(thio)]trisacetate] involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Trimagnesium bis[2,2’,2’'-[methylidynetris(thio)]trisacetate] can be compared with other similar compounds, such as:
Trimagnesium citrate: While both compounds contain magnesium, trimagnesium citrate has different coordination with citrate groups instead of acetate and sulfur atoms.
Magnesium sulfate: This compound is commonly used in medicine and industry but lacks the complex organic structure of trimagnesium bis[2,2’,2’'-[methylidynetris(thio)]trisacetate].
Magnesium acetate: Similar in containing acetate groups, but it does not have the sulfur atoms and the unique heterocyclic structure.
Trimagnesium bis[2,2’,2’'-[methylidynetris(thio)]trisacetate] stands out due to its unique combination of magnesium, acetate, and sulfur, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
97635-60-4 |
|---|---|
Formule moléculaire |
C14H14Mg3O12S6 |
Poids moléculaire |
639.6 g/mol |
Nom IUPAC |
trimagnesium;2-[bis(carboxylatomethylsulfanyl)methylsulfanyl]acetate |
InChI |
InChI=1S/2C7H10O6S3.3Mg/c2*8-4(9)1-14-7(15-2-5(10)11)16-3-6(12)13;;;/h2*7H,1-3H2,(H,8,9)(H,10,11)(H,12,13);;;/q;;3*+2/p-6 |
Clé InChI |
IRRZUCQACRRTGE-UHFFFAOYSA-H |
SMILES canonique |
C(C(=O)[O-])SC(SCC(=O)[O-])SCC(=O)[O-].C(C(=O)[O-])SC(SCC(=O)[O-])SCC(=O)[O-].[Mg+2].[Mg+2].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


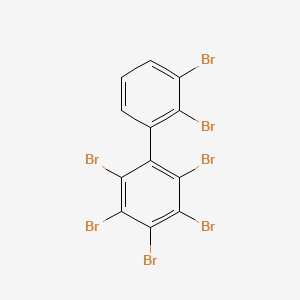
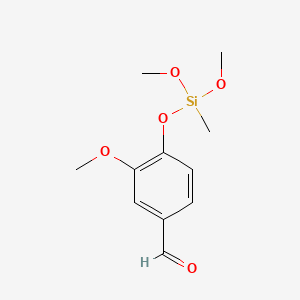

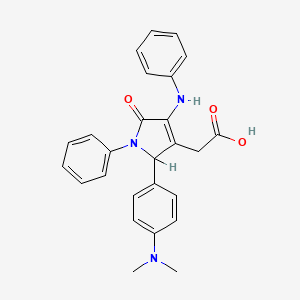
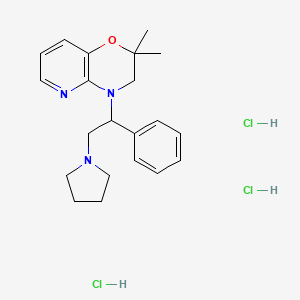
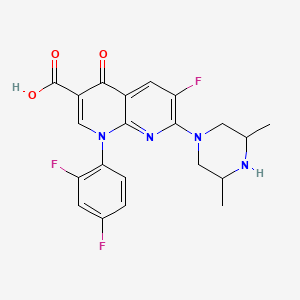

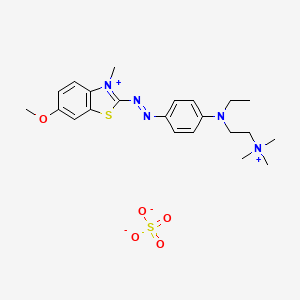
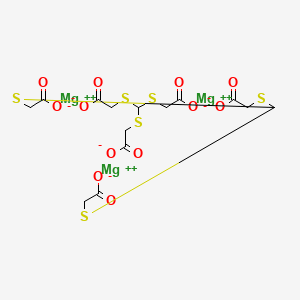
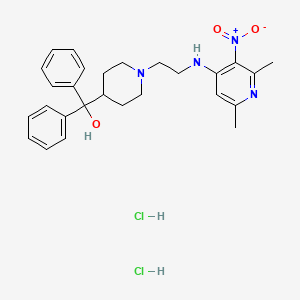
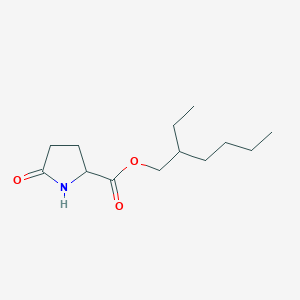


![9-phenyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12702418.png)
